molecular formula C18H8F10O6 B1353974 Di(Pentafluorophenyl) (ethy1enedioxy)diacetate CAS No. 139360-39-7

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate

Cat. No.: B1353974
CAS No.: 139360-39-7
M. Wt: 510.2 g/mol
InChI Key: KAVYOIKWZICKBZ-UHFFFAOYSA-N
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Description

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate is a chemical compound with the molecular formula C18H8F10O6 and a molar mass of 510.24 g/mol . It is known for its unique structure, which includes two pentafluorophenyl groups and an ethylenedioxy bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(Pentafluorophenyl) (ethy1enedioxy)diacetate typically involves the reaction of pentafluorophenol with ethylenedioxy diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Di(Pentafluorophenyl) (ethy1enedioxy)diacetate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl groups enhance the compound’s reactivity and binding affinity to various biological molecules. This allows it to act as an effective reagent in biochemical assays and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Di(Pentafluorophenyl) (ethy1enedioxy)diacetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ethylenedioxy bridge, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVYOIKWZICKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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